![molecular formula C19H23N3O4S B2712593 Isobutyl 1,3,7-trimethyl-2,4-dioxo-5-(thiophen-2-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 868144-71-2](/img/structure/B2712593.png)

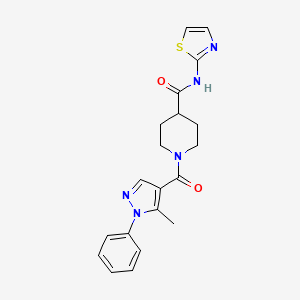

Isobutyl 1,3,7-trimethyl-2,4-dioxo-5-(thiophen-2-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

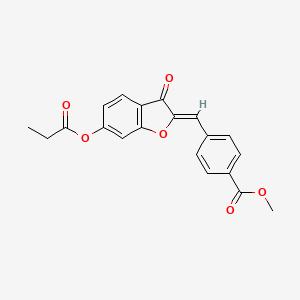

The compound “Isobutyl 1,3,7-trimethyl-2,4-dioxo-5-(thiophen-2-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate” is a derivative of pyrano[2,3-d]pyrimidine . Pyrano[2,3-d]pyrimidinone derivatives are synthesized by the three-component cyclocondensation of aromatic benzaldehydes, malononitrile, and barbituric acid .

Synthesis Analysis

The synthesis of similar compounds involves a one-pot three-component cyclocondensation of aromatic benzaldehydes, malononitrile, and barbituric acid in ethanol at room temperature . This protocol has several advantages such as high yield, simple workup procedure, non-toxic, clean, and easy recovery and reusability of the catalytic system .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the formation of a thiohydrazonate, which undergoes intermolecular cyclization directly to yield an intermediate or via 1,3-dipolar cycloaddition of nitrilimine (generated in situ) to the C=S of the reactant to yield the intermediate .Scientific Research Applications

Synthesis and Structural Elucidation

Researchers have utilized thiophene derivatives in the synthesis of novel compounds, such as [1,2,4]Triazolo[4,3-a]pyrimidines and Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones. These compounds were synthesized through reactions with appropriate hydrazonoyl halides, with their structures confirmed via various analytical techniques including microanalysis and spectral data. Some derivatives exhibited mild antimicrobial activities, as discussed in a study published in the Journal of Heterocyclic Chemistry (Gomha et al., 2018).

Antimicrobial and Anticancer Potential

Further research into pyrido[2,3-d]pyrimidine-carboxylate derivatives revealed their antibacterial, antifungal, and antitumor activities. Novel derivatives were synthesized through nucleophilic substitution reactions and evaluated for their biological activities. Some compounds demonstrated significant antibacterial and antifungal efficacy, pointing to their potential as antimicrobial agents. This was detailed in a publication in ChemInform (Shanmugasundaram et al., 2011).

Charge Transfer and Electronic Properties

The electronic and photophysical properties of pyrimidine derivatives have been extensively studied, with a focus on their charge transfer capabilities. One study utilized density functional theory to analyze the frontier molecular orbitals, absorption spectra, and charge transfer properties of 4,6-di(thiophen-2-yl)pyrimidine derivatives. This research aimed at enhancing the materials' properties for potential electronic applications, as reported in Computational Materials Science (Irfan, 2014).

Antiviral Research

Pyrimidine thioglycoside analogs have been synthesized and evaluated for their antiviral potential against SARS-COV-2 and Avian Influenza H5N1 viruses. The synthesis process involved reactions leading to 4-amino-2-mercapto-N-arylpyrimidine-5-carboxamide derivatives and subsequent transformations to yield the desired thioglycosides. Pharmacological evaluations indicated that some compounds possess notable antiviral activity, highlighting their potential in antiviral drug development. This was documented in a study published in ACS Omega (Abu-Zaied et al., 2021).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

2-methylpropyl 1,3,7-trimethyl-2,4-dioxo-5-thiophen-2-yl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4S/c1-10(2)9-26-18(24)13-11(3)20-16-15(14(13)12-7-6-8-27-12)17(23)22(5)19(25)21(16)4/h6-8,10,14,20H,9H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJHKWSOEUPBZMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)N(C(=O)N(C2=O)C)C)C3=CC=CS3)C(=O)OCC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 1-[(N'-hydroxycarbamimidoyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2712514.png)

![2-(3-chlorophenyl)-3-oxo-N-(3-(trifluoromethyl)phenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2712516.png)

![2-(2,4,5-Trimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2712517.png)

![N-(benzo[d]thiazol-5-yl)-3-(phenylthio)propanamide](/img/structure/B2712518.png)

![N-(4-(6-methoxybenzofuran-2-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2712519.png)

![2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2712529.png)

![N-(5-chloro-2-methoxyphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2712531.png)